1,8-dimethyl-9H-fluorene
Overview
Description
1,8-Dimethyl-9H-fluorene: is an organic compound with the molecular formula C15H14 . It is a derivative of fluorene, characterized by the presence of two methyl groups at the 1 and 8 positions of the fluorene skeleton. This compound is known for its unique structural and electronic properties, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,8-Dimethyl-9H-fluorene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of fluorene with methylating agents such as methyl iodide in the presence of a strong Lewis acid catalyst like aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the dehydrogenation of 1,8-dimethyl-9H-fluoren-9-ol . This process can be catalyzed by palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions: 1,8-Dimethyl-9H-fluorene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1,8-dimethyl-9H-fluoren-9-one using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to this compound-9-ol using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the 2 and 7 positions of the fluorene ring. Common reagents for these reactions include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination; nitric acid in sulfuric acid for nitration.
Major Products:
Oxidation: 1,8-Dimethyl-9H-fluoren-9-one.
Reduction: this compound-9-ol.
Substitution: 2-bromo-1,8-dimethyl-9H-fluorene, 2-nitro-1,8-dimethyl-9H-fluorene.
Scientific Research Applications
1,8-Dimethyl-9H-fluorene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique electronic properties make it valuable in the study of aromaticity and conjugation.
Biology: The compound is investigated for its potential biological activities, including its role as a fluorescent probe in bioimaging.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: this compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent photophysical properties.
Mechanism of Action
The mechanism of action of 1,8-dimethyl-9H-fluorene is primarily related to its ability to participate in π-π interactions and electron transfer processes . These interactions are facilitated by the conjugated π-electron system of the fluorene ring. The compound can act as an electron donor or acceptor, depending on the nature of the interacting species. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions, influencing their activity and function.
Comparison with Similar Compounds
Fluorene (9H-fluorene): The parent compound without methyl substitutions.
9,9-Dimethyl-9H-fluorene: A derivative with methyl groups at the 9 position.
2,7-Dimethyl-9H-fluorene: A derivative with methyl groups at the 2 and 7 positions.
Comparison: 1,8-Dimethyl-9H-fluorene is unique due to the specific positioning of the methyl groups at the 1 and 8 positions, which significantly influences its electronic properties and reactivity. Compared to fluorene, the presence of the methyl groups enhances the compound’s stability and alters its reactivity towards electrophilic and nucleophilic substitution reactions. The 9,9-dimethyl derivative, on the other hand, exhibits different steric and electronic effects due to the substitution at the central carbon atom.
Properties
IUPAC Name |
1,8-dimethyl-9H-fluorene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14/c1-10-5-3-7-12-13-8-4-6-11(2)15(13)9-14(10)12/h3-8H,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGGQBIUSGOOCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC3=C(C=CC=C3C2=CC=C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399585 | |
Record name | 9H-Fluorene, 1,8-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1207-11-0 | |
Record name | 9H-Fluorene, 1,8-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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